8-Bromo-2-cyclohexylquinoline
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Overview
Description
8-Bromo-2-cyclohexylquinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position and a cyclohexyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-cyclohexylquinoline typically involves the bromination of 2-cyclohexylquinoline. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like acetic acid or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced forms of the quinoline ring.
- Coupled products with extended aromatic systems .
Scientific Research Applications
8-Bromo-2-cyclohexylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to DNA intercalation and enzyme inhibition.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-cyclohexylquinoline involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity. The compound can intercalate into DNA, disrupting its structure and function, or inhibit enzyme activity by binding to the active site .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
2-Cyclohexylquinoline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Chloro-2-cyclohexylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.
Uniqueness: 8-Bromo-2-cyclohexylquinoline is unique due to the combined presence of the bromine atom and the cyclohexyl group, which enhances its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H16BrN |
---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
8-bromo-2-cyclohexylquinoline |
InChI |
InChI=1S/C15H16BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2 |
InChI Key |
RUQNIHFBTMWMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC=C3Br)C=C2 |
Origin of Product |
United States |
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